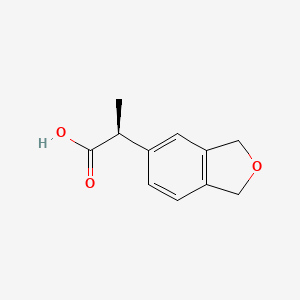
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” is a quinoxalinone derivative . Quinoxalinones are known to display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tyrosine Kinases
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid and its derivatives have been explored for their potential as inhibitors of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). These receptors are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, such compounds show promise in the treatment of various cancers by preventing abnormal cell growth and proliferation. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, related in structure to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid, have demonstrated enhanced antitumor activity and oral efficacy in xenograft models, suggesting their potential in cancer therapy (Tsou et al., 2001; Hazeldine et al., 2001).
Enzyme Inhibition for Therapeutic Applications
Another area of research interest is the synthesis of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid derivatives for the inhibition of human carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase have therapeutic potential for the treatment of conditions such as glaucoma, epilepsy, and certain edematous conditions. Derivatives of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been found to strongly inhibit these isoenzymes, indicating potential for medical applications (Oktay et al., 2016).
Antioxidant and Aldose Reductase Inhibition
Compounds related to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been synthesized and evaluated for their antioxidant activity and ability to inhibit aldose reductase (ALR2). ALR2 plays a role in the development of diabetic complications, such as cataracts and neuropathy, by contributing to the accumulation of sorbitol in cells. Research has shown that certain quinoxalinone derivatives exhibit potent inhibitory effects on ALR2 and possess antioxidant properties, highlighting their potential in the management of diabetic complications (Qin et al., 2015).
Wirkmechanismus
Quinoxalinones, such as “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid”, display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Zukünftige Richtungen
The future directions for research on “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” and similar compounds could involve further exploration of their therapeutic potential, particularly in the context of diseases characterized by abnormal thrombosis . Additionally, more research is needed to understand their synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVVEAVFHNUSH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)


![(5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2976239.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)